2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound that features both a nitro-substituted pyrazole ring and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitro-1H-pyrazole with 2-(trifluoromethyl)phenylacetic acid under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing could be employed to optimize the reaction conditions and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of 2-(3-amino-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving nitro and trifluoromethyl groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the nitro group.
3-Nitro-1H-pyrazole: Similar structure but lacks the trifluoromethyl group.
2-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide: Similar structure but lacks the nitro group.
Uniqueness
2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O3/c13-12(14,15)8-3-1-2-4-9(8)16-11(20)7-18-6-5-10(17-18)19(21)22/h1-6H,7H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIJSLRCJTZZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.